molecular formula C8H10ClNO2 B2768022 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride CAS No. 1955547-82-6

2-(4-Methylpyridin-3-yl)acetic acid hydrochloride

Cat. No.: B2768022
CAS No.: 1955547-82-6
M. Wt: 187.62
InChI Key: GPXNNTVXFLVXND-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom of chloroacetic acid is replaced by the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(4-Methylpyridin-3-yl)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biochemical and physiological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

  • 2-(4-Methylpyridin-2-yl)acetic acid
  • 2-(4-Methylpyridin-5-yl)acetic acid
  • 2-(4-Methylpyridin-6-yl)acetic acid

Comparison: 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The position of the methyl group and the acetic acid moiety can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-(4-methylpyridin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-5-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXNNTVXFLVXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-82-6
Record name 2-(4-methylpyridin-3-yl)acetic acid hydrochloride
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